PEG4 Linker Length Outperforms Shorter PEG Analogs in p300/CBP Degrader Optimization
In a systematic linker-length screen evaluating pomalidomide-conjugated degraders targeting p300/CBP, the PEG4-containing compound (18i) exhibited superior degradation efficacy compared to linkers of different composition and length. Degradation was assessed in the MM1.S myeloma cell line [1]. The study specifically noted that linker length greater than 10 heavy atoms conferred enhanced degradation activity, with PEG4 representing the optimal balance between conformational constraint and span distance [2].
| Evidence Dimension | p300/CBP degradation efficacy (cell-based assay) |
|---|---|
| Target Compound Data | Compound 18i (PEG4 linker): most effective degrader in library screen |
| Comparator Or Baseline | Multiple linker variants with differing lengths and compositions; PEG4 outperformed all |
| Quantified Difference | PEG4 identified as optimal; linker length >10 heavy atoms required for enhanced degradation |
| Conditions | MM1.S myeloma cell line; degradation and cell viability assessed across linker library |
Why This Matters
Procurement of the PEG4-length variant reduces the number of linker SAR iterations required to achieve productive degradation, directly compressing early-stage PROTAC optimization timelines.
- [1] Brownsey DK, Rowley BC, Gorobets E, et al. Identification of ligand linkage vectors for the development of p300/CBP degraders. 2022. PMID: 35814928. View Source
- [2] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. 2025. View Source
